molecular formula C10H18O4 B3373941 3-Methyl-2-(oxolan-2-ylmethoxy)butanoic acid CAS No. 1016785-00-4

3-Methyl-2-(oxolan-2-ylmethoxy)butanoic acid

Cat. No.: B3373941
CAS No.: 1016785-00-4
M. Wt: 202.25 g/mol
InChI Key: ZTTIAZCVZOGTEI-UHFFFAOYSA-N
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Description

Contextualization of Butanoic Acid Derivatives in Contemporary Chemical Research

Butanoic acid, a four-carbon carboxylic acid, and its derivatives are significant subjects of study in modern chemistry. biointerfaceresearch.comresearchgate.net These compounds are not only important industrial chemicals but also play a role in biological systems. wikipedia.org Researchers are actively exploring butanoic acid derivatives for a variety of applications, including the development of new therapeutic agents. biointerfaceresearch.comresearchgate.net The functionalization of the butanoic acid backbone allows for the tuning of its physicochemical properties, such as lipophilicity and acidity, which can be critical for its biological activity and material properties. acs.org The synthesis of novel butanoic acid derivatives is a key area of research, with studies focusing on creating molecules with enhanced stability and specific reactivity for potential use in medicine and materials science. biointerfaceresearch.comresearchgate.net

Significance of the Oxolane Moiety in Biologically Relevant Structures

The oxolane, or tetrahydrofuran (B95107) (THF), ring is a five-membered cyclic ether that is a structural component of many natural and synthetic compounds with significant biological activity. nih.gov Its presence is notable in the furanose form of sugars like D-ribose and 2-deoxy-D-ribose, which are fundamental building blocks of RNA and DNA. nih.gov Beyond nucleic acids, the oxolane moiety is found in a diverse array of natural products, including lipid alcohols, fatty acids, and terpenes. nih.gov A well-known example is muscarine, a compound isolated from Amanita muscaria mushrooms, which was instrumental in advancing the understanding of the central nervous system. nih.gov The polarity and hydrogen-bonding capabilities of the ether oxygen in the oxolane ring can influence a molecule's solubility and its ability to interact with biological targets. wikipedia.org

Overview of Chemical Structures Featuring Ether Linkages to Carboxylic Acid Scaffolds

Due to the limited availability of specific experimental data for 3-Methyl-2-(oxolan-2-ylmethoxy)butanoic acid in publicly accessible scientific literature, detailed research findings and data tables on its physicochemical and spectroscopic properties could not be compiled.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-(oxolan-2-ylmethoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-7(2)9(10(11)12)14-6-8-4-3-5-13-8/h7-9H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTIAZCVZOGTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)OCC1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodologies for 3 Methyl 2 Oxolan 2 Ylmethoxy Butanoic Acid

Retrosynthetic Analysis of 3-Methyl-2-(oxolan-2-ylmethoxy)butanoic acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.

Disconnection Strategies for the Ether Linkage

The most logical disconnection point in the target molecule is the ether C-O bond. slideshare.netlkouniv.ac.inamazonaws.com This disconnection can be approached in two ways, leading to two distinct sets of synthons and their corresponding synthetic equivalents.

Strategy A: Disconnection of the C-O bond between the butanoic acid backbone and the ether oxygen.

This leads to a nucleophilic alkoxide derived from a 2-hydroxy-3-methylbutanoic acid derivative and an electrophilic (oxolan-2-yl)methyl halide. The forward reaction would be a classic Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgchemistrytalk.orgbyjus.com

Strategy B: Disconnection of the C-O bond between the oxolane ring and the methylene (B1212753) bridge.

This strategy suggests a nucleophilic (oxolan-2-yl)methoxide and an electrophilic 2-bromo-3-methylbutanoic acid derivative. This approach is also a variation of the Williamson ether synthesis.

Between these two strategies, Strategy A is generally preferred. The secondary alkoxide in Strategy A is less sterically hindered than the secondary carbon bearing the leaving group in Strategy B, making the SN2 reaction more favorable and minimizing the potential for elimination side reactions. wikipedia.orgchemistrytalk.org

Disconnection Strategies for the Butanoic Acid Backbone

The 3-methyl-2-hydroxybutanoic acid intermediate, identified through retrosynthetic analysis of the ether linkage, can be further disconnected. A key C-C bond disconnection is between the α and β carbons of the butanoic acid backbone. This suggests an aldol-type reaction between a propionaldehyde derivative and a glyoxylate equivalent, followed by reduction.

Alternatively, a Grignard-based approach can be envisioned. Disconnecting the C2-C3 bond leads to a synthon of a propan-2-yl group that can be added to a glyoxylic acid derivative.

Development of Novel Synthetic Routes for this compound

Based on the retrosynthetic analysis, several multi-step synthetic routes can be proposed.

Multi-Step Synthesis Approaches

A plausible multi-step synthesis is outlined below, starting from commercially available precursors.

Step 1: Synthesis of Ethyl 2-hydroxy-3-methylbutanoate

This can be achieved via the reduction of ethyl 2-keto-3-methylbutanoate.

Reactant Reagent Solvent Conditions Product Hypothetical Yield
Ethyl 2-keto-3-methylbutanoateSodium borohydride (B1222165) (NaBH₄)Ethanol0 °C to rt, 2hEthyl 2-hydroxy-3-methylbutanoate95%

Step 2: Williamson Ether Synthesis

The resulting α-hydroxy ester is then reacted with (oxolan-2-yl)methyl chloride. The alcohol is first deprotonated with a strong base like sodium hydride to form the alkoxide. masterorganicchemistry.comwikipedia.orgchemistrytalk.org

Reactant 1 Reactant 2 Base Solvent Conditions Product Hypothetical Yield
Ethyl 2-hydroxy-3-methylbutanoate(Oxolan-2-yl)methyl chlorideSodium Hydride (NaH)Tetrahydrofuran (B95107) (THF)0 °C to reflux, 12hEthyl 3-methyl-2-(oxolan-2-ylmethoxy)butanoate75%

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under basic conditions followed by an acidic workup.

Reactant Reagent Solvent Conditions Product Hypothetical Yield
Ethyl 3-methyl-2-(oxolan-2-ylmethoxy)butanoate1. NaOH (aq) 2. HCl (aq)Ethanol/WaterReflux, 4hThis compound90%

Convergent and Divergent Synthetic Strategies

A divergent synthesis strategy could be employed to create a library of related compounds. Starting from a common intermediate, such as ethyl 2-hydroxy-3-methylbutanoate, a variety of different ether side chains could be introduced by reacting it with different alkyl halides. This would allow for the exploration of structure-activity relationships in a medicinal chemistry context.

Stereoselective Synthesis of this compound Isomers

The target molecule has two stereocenters, at C2 and C3 of the butanoic acid backbone, and another stereocenter in the oxolane ring (C2'). This means that multiple stereoisomers are possible. The stereoselective synthesis of a specific isomer requires careful control over the stereochemistry at each of these centers.

A key strategy for achieving stereoselectivity in the butanoic acid backbone is the use of chiral auxiliaries. For example, an Evans chiral auxiliary (an oxazolidinone) can be acylated with propionyl chloride. Subsequent diastereoselective alkylation of the resulting enolate with a methylating agent would set the stereochemistry at C3. uwo.canih.govnih.gov Removal of the chiral auxiliary would then provide the chiral 3-methylpropanoic acid derivative.

Alternatively, asymmetric hydrogenation of a suitable unsaturated precursor could be employed to establish the desired stereocenters. Catalytic asymmetric synthesis is a powerful tool for generating chiral α-substituted carboxylic acids. rsc.org

For the oxolane moiety, enantiomerically pure (R)- or (S)-(oxolan-2-yl)methanol is commercially available and can be used as a starting material to control the stereochemistry of the ether side chain.

A potential stereoselective route is outlined in the table below:

Step Description Key Reagents/Catalysts Stereochemical Control
1Asymmetric alkylationEvans chiral auxiliary, LDA, Methyl iodideDiastereoselective alkylation of the chiral enolate to set the C3 stereocenter. uwo.caacs.org
2α-HydroxylationMoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide))Introduction of the hydroxyl group at C2.
3Etherification(S)-(oxolan-2-yl)methyl tosylate, NaHSN2 reaction with a chiral electrophile to introduce the stereodefined side chain.
4Auxiliary removalLiOH, H₂O₂Cleavage of the chiral auxiliary to yield the enantiomerically enriched final product.

Chiral Auxiliary Approaches

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction by temporarily incorporating a chiral moiety into the substrate. Evans oxazolidinones are a prominent class of chiral auxiliaries widely employed for the asymmetric synthesis of α-substituted carboxylic acids. wikipedia.orgacs.org

A proposed synthetic route utilizing an Evans-type chiral auxiliary is outlined below:

Acylation: The synthesis commences with the acylation of a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with 3-methylbutanoyl chloride. This reaction forms an N-acyl oxazolidinone.

Asymmetric α-Hydroxylation: The resulting chiral imide is then subjected to enolization using a strong base, typically a lithium or sodium amide base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperatures (e.g., -78°C). The subsequent trapping of the enolate with an electrophilic oxygen source, such as a sulfonyloxaziridine, introduces a hydroxyl group at the α-position with high diastereoselectivity. The steric bulk of the chiral auxiliary directs the approach of the electrophile, favoring the formation of one diastereomer. For instance, the hydroxylation of N-acyl oxazolidinones with molecular oxygen has been shown to proceed with extremely high diastereoselectivity. nih.gov

Williamson Ether Synthesis: The newly introduced hydroxyl group is then etherified. This is typically achieved through a Williamson ether synthesis, where the alcohol is deprotonated with a base (e.g., sodium hydride) to form an alkoxide, which then reacts with a suitable electrophile, such as (oxolan-2-yl)methyl tosylate or bromide, via an SN2 reaction. wikipedia.orgmasterorganicchemistry.com

Auxiliary Cleavage: The final step involves the cleavage of the chiral auxiliary to yield the desired this compound. This is commonly achieved by hydrolysis with reagents like lithium hydroxide and hydrogen peroxide. acs.orgresearchgate.net

Table 1: Key Steps in Chiral Auxiliary-Mediated Synthesis

StepReactionKey ReagentsPurpose
1Acylation3-Methylbutanoyl chloride, Chiral Oxazolidinone, Base (e.g., n-BuLi)Attachment of the substrate to the chiral auxiliary.
2α-HydroxylationStrong Base (e.g., LDA), Electrophilic Oxygen Source (e.g., Sulfonyloxaziridine)Diastereoselective introduction of a hydroxyl group at the α-carbon.
3EtherificationBase (e.g., NaH), (Oxolan-2-yl)methyl halide/tosylateFormation of the ether linkage.
4CleavageLiOH, H₂O₂Removal of the chiral auxiliary to yield the final product.

Asymmetric Catalysis in the Formation of Stereocenters

Asymmetric catalysis offers an elegant and atom-economical alternative to stoichiometric chiral auxiliaries. This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of this compound, a catalytic asymmetric α-oxidation of a suitable carbonyl precursor could be envisioned.

Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds. Chiral amines or phosphoric acids can catalyze the asymmetric α-oxidation of aldehydes or ketones. For instance, a chiral primary amine catalyst could be used to generate a transient enamine from a 3-methylbutanal derivative, which could then react with an electrophilic oxygen source in an enantioselective manner. Subsequent oxidation of the resulting α-hydroxy aldehyde would yield the corresponding carboxylic acid.

Another approach involves the use of transition metal catalysts. Chiral transition metal complexes can catalyze the asymmetric hydrogenation of α-keto esters or the asymmetric oxidation of α,β-unsaturated esters to introduce the desired stereochemistry at the α-position.

Diastereoselective Synthesis Methods

Diastereoselective synthesis aims to control the formation of a specific diastereomer. In the context of this compound, if one stereocenter is already present, it can direct the formation of the second stereocenter.

For example, if a racemic or enantiomerically enriched form of 2-hydroxy-3-methylbutanoic acid is used as a starting material, the subsequent Williamson ether synthesis with a chiral, enantiomerically pure (oxolan-2-yl)methyl halide would be a diastereoselective reaction. The existing stereocenter at C2 of the butanoic acid derivative would influence the approach of the electrophile, potentially leading to a preferential formation of one of the two possible diastereomers of the final product. The degree of diastereoselectivity would depend on the steric and electronic interactions in the transition state of the SN2 reaction.

Optimization of Reaction Conditions and Yield for this compound

Temperature and Pressure Influence on Product Formation

Temperature is a critical parameter in the Williamson ether synthesis. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can promote side reactions, particularly E2 elimination, especially when using secondary alkyl halides or sterically hindered substrates. scienceinfo.com A typical temperature range for this reaction is between 50-100 °C. wikipedia.org

For the α-hydroxylation step using chiral auxiliaries, low temperatures (typically -78 °C) are crucial to ensure high diastereoselectivity by favoring the kinetically controlled formation of a specific enolate geometry.

Pressure is generally not a significant factor in these liquid-phase reactions unless gaseous reagents are involved.

Catalyst Selection and Loading for Enhanced Reactivity

While the Williamson ether synthesis is often performed without a catalyst, certain additives can enhance the reaction rate and yield.

Phase-Transfer Catalysts: In biphasic systems, phase-transfer catalysts such as quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers (e.g., 18-crown-6) can be employed to transport the alkoxide from the aqueous or solid phase to the organic phase where the alkyl halide is present. wikipedia.orgjk-sci.com This can significantly improve the reaction efficiency.

Iodide Catalysis: If a less reactive alkyl chloride or bromide is used, the addition of a catalytic amount of a soluble iodide salt (e.g., sodium or potassium iodide) can accelerate the reaction. The iodide undergoes a Finkelstein reaction with the alkyl halide to generate a more reactive alkyl iodide in situ. wikipedia.org

Silver(I) Catalysis: In some cases, silver salts like silver(I) oxide can be used to activate the alkyl halide by coordinating to the leaving group, facilitating its departure. wikipedia.org

The loading of the catalyst is an important consideration. Typically, 1-10 mol% of the catalyst is sufficient to achieve a significant rate enhancement without leading to unwanted side reactions.

Table 3: Common Catalysts for Williamson Ether Synthesis

CatalystTypeFunctionTypical Loading (mol%)
Tetrabutylammonium bromidePhase-Transfer CatalystTransports alkoxide to the organic phase.1-10
18-Crown-6Phase-Transfer CatalystSolubilizes alkali metal cations in organic solvents.1-10
Sodium IodideHalide Exchange CatalystGenerates a more reactive alkyl iodide in situ.5-15
Silver(I) OxideLewis Acid CatalystActivates the alkyl halide.Stoichiometric to Catalytic

Lack of Published Synthetic Routes for this compound Hinders Green Chemistry Analysis

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the available information regarding the synthesis of the chemical compound this compound. At present, there are no published synthetic pathways, methodologies, or research findings detailing the preparation of this specific molecule. Consequently, an analysis of the application of green chemistry principles to its synthesis cannot be conducted.

The field of green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. Key principles of green chemistry include the use of renewable feedstocks, increasing energy efficiency, designing for degradation, and minimizing waste by improving atom economy. The evaluation of a synthetic process against these principles requires detailed knowledge of the reaction steps, reagents, solvents, and conditions employed.

Without any established synthetic routes for this compound, it is impossible to:

Assess the atom economy of potential reactions.

Evaluate the environmental impact of solvents and reagents that might be used.

Analyze the energy requirements of the synthetic process.

Propose greener alternatives or optimizations.

The absence of this foundational information in the public domain prevents a meaningful discussion and the creation of data tables related to the green chemistry aspects of its production. Further research and development into the synthesis of this compound are required before its environmental footprint can be assessed and improved in accordance with the principles of green chemistry.

Chemical Reactivity and Transformation of 3 Methyl 2 Oxolan 2 Ylmethoxy Butanoic Acid

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of 3-Methyl-2-(oxolan-2-ylmethoxy)butanoic acid is readily converted to a variety of esters. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux to drive the equilibrium towards the ester product by removing the water formed.

Table 1: Illustrative Esterification Reactions of this compound

AlcoholReagent/CatalystExpected Product
MethanolH₂SO₄ (catalytic)Methyl 3-methyl-2-(oxolan-2-ylmethoxy)butanoate
Ethanolp-TsOH (catalytic)Ethyl 3-methyl-2-(oxolan-2-ylmethoxy)butanoate
Benzyl alcoholDCC, DMAPBenzyl 3-methyl-2-(oxolan-2-ylmethoxy)butanoate

Amidation and Peptide Coupling Reactions Involving this compound

The carboxylic acid functionality of this compound can be converted to amides through reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid to a more reactive intermediate, as direct reaction with amines is generally slow. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

In the context of peptide synthesis, this compound can act as a non-proteinogenic amino acid building block. Its carboxyl group can be coupled to the N-terminus of a peptide or amino acid ester using standard peptide coupling reagents. This allows for the incorporation of the unique oxolane-containing side chain into peptide structures.

Reductive Transformations of this compound

The carboxylic acid group is the primary site for reduction in this compound. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid to the corresponding primary alcohol, yielding 3-methyl-2-(oxolan-2-ylmethoxy)butan-1-ol. This reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107).

Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce carboxylic acids directly. However, the carboxylic acid can first be converted to a more reactive derivative, such as an ester or an acid chloride, which can then be reduced by NaBH₄. The ether linkage and the oxolane ring are generally stable under these reductive conditions.

Oxidative Processes Involving this compound

The this compound molecule possesses several sites that could potentially undergo oxidation. However, the carboxylic acid group is already in a high oxidation state. The secondary C-H bond alpha to the ether oxygen and the C-H bonds within the oxolane ring are potential sites for oxidation under harsh conditions, though this would likely lead to a mixture of products and potential degradation of the molecule. Specific oxidative cleavage of the ether linkage would require specialized reagents and is not a common transformation.

Functional Group Interconversions on the Oxolane Ring of this compound

The oxolane (tetrahydrofuran) ring is generally a stable and unreactive moiety. However, under strongly acidic conditions, particularly in the presence of a nucleophile, ring-opening of the oxolane can occur. For instance, treatment with a hydrogen halide (HX) could potentially lead to the cleavage of the oxolane ring to form a halo-alcohol derivative. The ether linkage outside the ring could also be susceptible to cleavage under similar conditions. These transformations would require forcing conditions and may not be selective.

Investigation of Reaction Mechanisms for Key Transformations of this compound

The mechanisms of the primary transformations of this compound are well-understood from the study of its constituent functional groups.

Esterification (Fischer-Speier): The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester.

Amidation (using carbodiimide): The carboxylic acid first adds to the carbodiimide (B86325) (e.g., DCC) to form a highly reactive O-acylisourea intermediate. The amine then acts as a nucleophile, attacking the carbonyl carbon of this intermediate. This results in the formation of the amide and the dicyclohexylurea byproduct.

Reduction (with LiAlH₄): The hydride from LiAlH₄ acts as a nucleophile and attacks the carbonyl carbon of the carboxylic acid. This is followed by the coordination of the aluminum to the oxygen atoms and subsequent elimination of a metal-oxo species. A second hydride addition to the resulting aldehyde intermediate yields the primary alcohol after an aqueous workup.

Derivatization and Structural Modification of 3 Methyl 2 Oxolan 2 Ylmethoxy Butanoic Acid

Synthesis of Alkyl and Aryl Esters of 3-Methyl-2-(oxolan-2-ylmethoxy)butanoic acid

The carboxylic acid group is a primary site for modification, with esterification being a fundamental transformation. The synthesis of alkyl and aryl esters of this compound can be readily achieved through several standard methods. One of the most common approaches is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This equilibrium-driven reaction is typically performed with an excess of the alcohol to favor ester formation.

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents can be employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), facilitate the formation of an ester bond by activating the carboxylic acid. This method is particularly useful for the synthesis of esters from sterically hindered alcohols or for preserving chiral centers within the molecule.

Another effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with an alcohol or a phenol (B47542) to furnish the desired ester with high efficiency. The synthesis of various esters can also be achieved using triphenylphosphine (B44618) dihalides in the presence of DMAP, which has been shown to be effective for both aromatic and aliphatic carboxylic acids. researchgate.net

Table 1: Potential Alkyl and Aryl Esters of this compound

Ester Type Reactant (Alcohol/Phenol) Potential Synthesis Method
Methyl EsterMethanolFischer Esterification
Ethyl EsterEthanolFischer Esterification
tert-Butyl Estertert-ButanolDCC/DMAP Coupling
Phenyl EsterPhenolAcyl Chloride Method
Benzyl EsterBenzyl AlcoholEDC/DMAP Coupling

Amide Derivatives of this compound

The synthesis of amide derivatives from this compound is another important derivatization strategy. Amide bond formation is central to medicinal chemistry and materials science. Similar to esterification, the carboxylic acid can be activated to facilitate the reaction with a primary or secondary amine. The use of coupling agents like DCC, EDC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a widely adopted method for creating amide bonds under mild conditions, minimizing side reactions and preserving stereochemistry.

The conversion of the carboxylic acid to an acyl chloride, followed by reaction with an amine, is also a highly effective route to amide synthesis. This two-step process is often high-yielding and applicable to a broad range of amines. Additionally, direct amidation of esters, which can be synthesized from the parent carboxylic acid, with amines or their derivatives offers an alternative pathway. nih.govgoogle.com Recent advancements in green chemistry have also highlighted solvent-free methods for amide synthesis, for instance, by reacting a carboxylic acid with urea (B33335) in the presence of a catalyst like boric acid. researchgate.net Metal- and solvent-free conditions using formamides as an amino source have also been developed for efficient amide synthesis. nih.gov

Table 2: Illustrative Amide Derivatives of this compound

Amide Type Reactant (Amine) Potential Synthesis Method
Primary AmideAmmonia or a surrogateAcyl Chloride Method
N-Methyl AmideMethylamineEDC Coupling
N,N-Dimethyl AmideDimethylamineHATU Coupling
N-Phenyl Amide (Anilide)AnilineAcyl Chloride Method
N-Benzyl AmideBenzylamineDCC Coupling

Ether Modifications within the Oxolan-2-ylmethoxy Group

The oxolan-2-ylmethoxy group, also known as a tetrahydrofurfuryl ether group, offers possibilities for structural modification, although these transformations are generally more challenging than modifications at the carboxylic acid terminus. The ether linkage is relatively stable, but it can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). Cleavage of the ether would yield a primary alcohol and a halogenated butanoic acid derivative, which could then serve as intermediates for further functionalization.

Selective modification of the tetrahydrofuran (B95107) (oxolane) ring itself is less straightforward without affecting other parts of the molecule. Ring-opening reactions of the tetrahydrofuran moiety can be initiated under specific catalytic conditions, leading to diol-containing structures. These reactions often require specialized reagents and careful control of reaction parameters to achieve the desired outcome.

Modification of the Butanoic Acid Side Chain

The butanoic acid side chain, specifically the isopropyl group at the 3-position, presents another avenue for derivatization. While the C-H bonds of the alkyl chain are generally unreactive, they can be functionalized through radical halogenation, typically using N-bromosuccinimide (NBS) under UV irradiation to introduce a bromine atom. This halogenated intermediate can then undergo nucleophilic substitution or elimination reactions to introduce a variety of other functional groups.

Oxidation of the side chain is also a possibility, although it may require powerful oxidizing agents and could be challenging to control selectively without affecting other functional groups in the molecule. The structure of 3-methylbutanoic acid is a core component of the target molecule. nagwa.com Studies on related butanoic acid derivatives have explored various synthetic modifications, providing a basis for potential transformations on this specific scaffold. researchgate.netbiointerfaceresearch.com

Incorporation of Additional Functional Groups for Scaffold Diversification

To further diversify the chemical space accessible from this compound, additional functional groups can be incorporated. For instance, if an ester derivative is synthesized, the alkyl or aryl portion of the ester can be chosen to contain other functionalities, such as nitro groups, halogens, or alkynes. These groups can then be used for subsequent reactions, such as reduction of a nitro group to an amine, or participation in click chemistry reactions.

Similarly, when preparing amide derivatives, amines bearing additional functional groups can be utilized. For example, using an amino alcohol would introduce a hydroxyl group, while a diamine would introduce a free amino group that could be further modified. The reactivity of amino acid side chains can provide a template for such modifications. gbiosciences.comnih.gov This strategy of building in functionality allows for the creation of a diverse library of compounds from a single starting scaffold. The synthesis of various butanoic acid derivatives has been explored in different contexts, which can provide insights into potential diversification strategies. google.commdpi.com

Computational and Theoretical Studies of 3 Methyl 2 Oxolan 2 Ylmethoxy Butanoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Density Functional Theory (DFT) Studies on 3-Methyl-2-(oxolan-2-ylmethoxy)butanoic acid

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. DFT methods calculate the electronic structure of a molecule by focusing on the electron density rather than the complex many-electron wavefunction.

For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31+G(d), could be used to optimize the molecular geometry and determine its electronic properties. biointerfaceresearch.com The presence of electronegative oxygen atoms in the carboxylic acid, ether, and oxolane moieties would significantly influence the electron density distribution. A DFT study would likely reveal a notable polarization of the C-O and O-H bonds, leading to a significant dipole moment. The calculated HOMO-LUMO energy gap would provide an indication of the molecule's kinetic stability and chemical reactivity. biointerfaceresearch.com A smaller energy gap generally suggests higher reactivity.

Ab Initio Calculations of Molecular Properties

Ab initio methods, meaning "from first principles," are based solely on the fundamental laws of quantum mechanics without the use of empirical parameters. lsu.edu While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of molecular properties.

For this compound, ab initio calculations could be used to obtain a precise determination of its equilibrium geometry and thermochemical data, such as its enthalpy of formation. lsu.eduresearchgate.net These calculations would also yield accurate values for electronic properties like ionization potential and electron affinity. A detailed analysis of the molecular orbitals would show the distribution of electron density and identify the regions of the molecule most susceptible to electrophilic or nucleophilic attack. The calculated electrostatic potential map would visually represent the charge distribution, highlighting the electron-rich oxygen atoms and the electron-deficient hydrogen of the carboxylic acid group.

Conformational Analysis of this compound

The flexibility of the acyclic chain and the puckering of the oxolane ring in this compound give rise to a complex conformational landscape. Understanding the preferred three-dimensional structures is crucial as they can significantly impact the molecule's physical and chemical properties.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) offers a computationally efficient way to explore the vast conformational space of flexible molecules. nih.gov By using a classical force field to describe the potential energy of the system, MM can rapidly calculate the energies of numerous conformations. rsc.org For this compound, an appropriate force field would be selected to accurately model the interactions within the butanoic acid backbone, the ether linkage, and the tetrahydrofuran (B95107) ring. rsc.org

Molecular dynamics (MD) simulations build upon molecular mechanics by introducing the element of time, allowing for the exploration of the molecule's dynamic behavior. nih.gov An MD simulation would track the atomic motions of this compound over time at a given temperature, providing insights into the transitions between different conformations and the flexibility of various parts of the molecule. This would be particularly useful for understanding the pseudorotation of the oxolane ring and the rotations around the single bonds in the acyclic chain. rsc.orgtsinghua.edu.cn

Identification of Stable Conformers and Energy Barriers

Through systematic conformational searches using molecular mechanics or by analyzing the trajectories from molecular dynamics simulations, several low-energy (stable) conformers of this compound would be identified. These stable conformers would likely differ in the torsional angles around the C-C and C-O single bonds of the side chain and the puckering of the oxolane ring (which typically adopts envelope or twist conformations). rsc.orgyorku.ca

The geometries of these stable conformers could then be further optimized using higher-level DFT or ab initio methods to obtain more accurate relative energies. The energy differences between these conformers would indicate their relative populations at a given temperature. Furthermore, the transition states connecting these stable conformers could be located to determine the energy barriers to conformational interconversion. lumenlearning.com These energy barriers are a measure of the flexibility of the molecule; lower barriers indicate more facile interconversion between conformers. maricopa.edulibretexts.org For the acyclic portion, the relative stability of anti and gauche conformations around the C2-C3 bond of the butanoic acid chain would be a key factor. fiu.edu

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, providing a powerful tool for identifying and characterizing molecules, especially when experimental spectra are unavailable.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. arxiv.orgresearchgate.net The predicted shifts would be based on the calculated electron densities around the nuclei in the molecule's optimized geometry. These theoretical spectra can aid in the interpretation of experimental data or serve as a reference in its absence. youtube.comnmrdb.org

The vibrational frequencies and their corresponding intensities can also be calculated, allowing for the generation of a theoretical infrared (IR) spectrum. pressbooks.pub This would show characteristic peaks for the O-H stretch of the carboxylic acid (typically broad, around 3000 cm⁻¹), the C=O stretch (around 1710-1760 cm⁻¹), and C-O stretching frequencies for the ether and carboxylic acid groups. youtube.comntu.edu.sgechemi.com

Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis). libretexts.org For a saturated molecule like this compound, the primary electronic transitions would likely be n → π* transitions associated with the carbonyl group of the carboxylic acid, occurring in the ultraviolet region. libretexts.org

Below is a hypothetical table of predicted spectroscopic data for this compound, based on computational studies of analogous structures.

Spectroscopic Data Predicted Values
¹H NMR
COOH~10-12 ppm
CH (alpha to COOH)~3.5-4.0 ppm
CH₂ (ether)~3.4-3.8 ppm
CH (oxolane)~3.7-4.2 ppm
CH₃~0.9-1.2 ppm
¹³C NMR
C=O (COOH)~170-180 ppm
C (alpha to COOH)~70-80 ppm
CH₂ (ether)~65-75 ppm
C (oxolane)~60-70 ppm (adjacent to O), ~25-35 ppm
CH₃~15-25 ppm
IR Spectroscopy
O-H stretch (COOH)~2500-3300 cm⁻¹ (broad)
C=O stretch (COOH)~1710-1760 cm⁻¹
C-O stretch~1050-1250 cm⁻¹
UV-Vis Spectroscopy
λmax (n → π*)~200-220 nm

Molecular Docking and Binding Affinity Predictions with Model Receptors (in silico)

No molecular docking studies detailing the binding affinity and interaction of this compound with any model receptors are currently available.

Investigation of Reaction Pathways and Transition States (Computational)

There is no available computational research that investigates the reaction pathways or transition states involving this compound.

Advanced Analytical Methodologies for Research on 3 Methyl 2 Oxolan 2 Ylmethoxy Butanoic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool in the analysis of 3-Methyl-2-(oxolan-2-ylmethoxy)butanoic acid, enabling its separation from reaction mixtures and the assessment of its purity. The choice of chromatographic technique is dictated by the physicochemical properties of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is critical for achieving accurate quantification and purity assessment. A reverse-phase (RP) HPLC method is often suitable for this type of compound.

Method development typically involves the optimization of several parameters to achieve good resolution and peak shape. For a compound like this compound, a C18 column is a common choice for the stationary phase. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a pH modifier like formic acid or phosphoric acid to ensure the carboxylic acid is in a consistent protonation state. For Mass Spectrometry (MS) compatible applications, volatile buffers like formic acid are preferred.

Table 1: Illustrative HPLC Method Parameters for Analysis of a Butanoic Acid Derivative

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or Mass Spectrometry
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Derivatives

Due to the low volatility of this compound, direct analysis by Gas Chromatography (GC) is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester, such as a methyl or ethyl ester. This process enhances the thermal stability and volatility of the analyte, making it amenable to GC analysis.

The choice of derivatization agent and reaction conditions is crucial for achieving complete and reproducible conversion. Once derivatized, the compound can be analyzed on a GC system equipped with a suitable column, often a polar or mid-polar capillary column, and a flame ionization detector (FID) or a mass spectrometer (MS) for detection.

Chiral Chromatography for Enantiomeric Purity Analysis

The structure of this compound contains multiple chiral centers, meaning it can exist as different stereoisomers. Chiral chromatography is a specialized form of chromatography used to separate these enantiomers and diastereomers. This is of paramount importance as different stereoisomers can exhibit distinct biological activities.

Chiral separation can be achieved using either chiral stationary phases (CSPs) in HPLC or chiral capillary columns in GC (after derivatization). The selection of the appropriate chiral selector and mobile phase is critical for achieving baseline separation of the stereoisomers. The integration of the peak areas for each isomer allows for the determination of the enantiomeric excess (ee) or diastereomeric excess (de), which are key measures of stereochemical purity.

Spectroscopic Characterization Methods in Research

Spectroscopic techniques are vital for the structural elucidation of this compound, providing detailed information about its atomic connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can provide a complete picture of the molecular framework of this compound.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR reveals the number of different types of carbon atoms in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in a Related Structure

ProtonPredicted Chemical Shift (ppm)
Carboxylic Acid (OH)10-12
CH next to COOH2.2-2.6
CH in oxolane ring3.5-4.0
Methyl groups0.9-1.2

Note: These are generalized predictions; actual values would need to be determined experimentally.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. It provides the molecular weight of the compound and, through fragmentation analysis, can offer clues about its structure. For this compound, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used to generate the molecular ion.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can be analyzed to confirm the presence of key structural motifs within the molecule. For instance, the loss of the carboxylic acid group or cleavage of the ether linkage would result in characteristic fragment ions. docbrown.info

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. These methods are based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light.

For "this compound," the key functional groups are the carboxylic acid (-COOH), the ether linkage (C-O-C), the oxolane ring, and the aliphatic alkyl structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The most prominent of these would be the very broad O-H stretching vibration of the carboxylic acid group, typically observed in the 3300-2500 cm⁻¹ region. orgchemboulder.com This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids readily form. orgchemboulder.com Superimposed on this broad band would be the sharper C-H stretching vibrations of the methyl and methylene (B1212753) groups, appearing around 2960-2850 cm⁻¹. libretexts.org

Another key feature is the strong carbonyl (C=O) stretching band of the carboxylic acid, which is expected between 1760 and 1690 cm⁻¹. orgchemboulder.comlibretexts.org The C-O stretching vibration of the carboxylic acid would likely appear in the 1320-1210 cm⁻¹ range. The ether C-O-C linkage, including that of the oxolane ring, would produce strong absorption bands in the 1250-1000 cm⁻¹ region. uobabylon.edu.iq

Raman Spectroscopy: Raman spectroscopy would provide complementary data. The C=O stretch of the carboxylic acid is also observable in the Raman spectrum, typically in the 1680-1640 cm⁻¹ range. While the O-H stretch is weak in Raman, the C-O-C symmetric stretching of the ether and oxolane ring should give rise to distinct signals, often found in the 950-800 cm⁻¹ region. uci.edu The various C-C stretching and CH₂/CH₃ bending vibrations of the alkyl backbone and the oxolane ring would populate the fingerprint region below 1500 cm⁻¹. s-a-s.org

Functional GroupVibrational ModeExpected IR Absorption (cm⁻¹)Expected Raman Shift (cm⁻¹)Intensity
Carboxylic Acid (-OH)O-H Stretch3300-2500Weak/Not prominentBroad, Strong (IR)
Carboxylic Acid (C=O)C=O Stretch1760-16901680-1640Strong (IR), Moderate (Raman)
Carboxylic Acid (C-O)C-O Stretch1320-1210-Moderate (IR)
Ether (C-O-C)Asymmetric C-O-C Stretch1250-1000-Strong (IR)
Ether (C-O-C)Symmetric C-O-C Stretch-950-800Moderate-Strong (Raman)
Alkyl (C-H)C-H Stretch2960-28502960-2850Strong

X-ray Crystallography for Solid-State Structure Determination of Crystalline Forms

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For "this compound," obtaining a single crystal suitable for X-ray diffraction would be the first critical step. Given the presence of the carboxylic acid group, it is highly probable that the molecules would form hydrogen-bonded dimers in the solid state, with the carboxyl groups of two molecules interacting. This is a common structural motif for carboxylic acids.

Based on crystallographic studies of similar aliphatic carboxylic acids, a monoclinic or triclinic crystal system would be anticipated. The crystal packing would likely be influenced by both the hydrogen bonding of the carboxylic acid groups and van der Waals interactions between the aliphatic chains and the oxolane rings. The conformation of the flexible oxolan-2-ylmethoxy side chain would also be a key feature determined by this analysis.

Crystallographic ParameterExpected Value/System (based on analogous structures)
Crystal SystemMonoclinic or Triclinic
Space GroupCentrosymmetric (e.g., P2₁/c or P-1)
Key Intermolecular InteractionHydrogen-bonded carboxylic acid dimers
Unit Cell Contents (Z)2 or 4

Advanced hyphenated techniques (e.g., LC-MS/MS, GC-MS) for complex mixture analysis.

Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for the analysis of specific compounds in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique for quantifying compounds in liquid samples. For "this compound," reversed-phase liquid chromatography would likely be the separation method of choice. The compound's polarity, influenced by the carboxylic acid, would dictate the specific mobile phase composition, likely a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., formic acid) to improve peak shape and ionization. acs.org

Detection by tandem mass spectrometry, typically with an electrospray ionization (ESI) source, would provide high selectivity. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the precursor ion. Collision-induced dissociation (CID) of this precursor ion would generate characteristic product ions. Expected fragmentations could include the loss of the oxolane moiety or cleavage at the ether linkage.

Due to the polarity of the carboxylic acid group, derivatization is sometimes employed to enhance chromatographic retention and ionization efficiency. hmdb.caresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of "this compound" by GC-MS may be challenging due to the low volatility and potential for thermal degradation of the carboxylic acid group. Therefore, derivatization to a more volatile ester (e.g., a methyl or trimethylsilyl (B98337) ester) is a common and often necessary step. analytice.com

Once derivatized, the compound could be separated on a mid-polarity capillary column. The mass spectrum obtained via electron ionization (EI) would show a molecular ion peak (corresponding to the derivatized molecule) and a series of fragment ions. Key fragmentations would likely involve the loss of the alkyl chain, cleavage of the ether bond, and fragmentation of the oxolane ring. A prominent fragment would be the acylium ion (R-CO⁺) resulting from cleavage of the bond adjacent to the carbonyl group. libretexts.orglibretexts.org

TechniqueSample PreparationSeparation ModeIonizationExpected Key Fragments
LC-MS/MSDirect injection or derivatizationReversed-phase LCESI (-)[M-H]⁻, loss of oxolane, ether cleavage
GC-MSEsterification (e.g., with BSTFA or Methanol/BF₃)Capillary GCEI (+)Acylium ion, fragments from ether and oxolane cleavage

Biochemical and Molecular Interaction Studies of 3 Methyl 2 Oxolan 2 Ylmethoxy Butanoic Acid in Vitro & in Silico

Investigation of Molecular Pathway Modulation by 3-Methyl-2-(oxolan-2-ylmethoxy)butanoic acid

There is currently no available research detailing the modulation of any specific molecular pathways by this compound. In silico or in vitro studies investigating its impact on signaling cascades, gene expression, or metabolic pathways have not been published in the accessible scientific literature.

Enzymatic Interaction and Modulation Studies (in vitro)

No studies have been identified that investigate the direct interaction of this compound with any enzymes. Therefore, data on its potential inhibitory or activating effects, binding kinetics, or mechanism of enzymatic modulation are not available.

Receptor Binding Studies with Model Biological Targets (in vitro)

Information regarding the binding affinity and selectivity of this compound for any biological receptors is absent from the current scientific record. Radioligand binding assays or other experimental approaches to determine its receptor interaction profile have not been reported.

Role as a Precursor or Metabolite in Model Biochemical Systems (e.g., microbial)

There is no evidence to suggest that this compound serves as a known precursor or is a metabolite in any characterized biochemical pathways, including those in microbial systems. Studies detailing its synthesis or degradation by biological systems are not present in the literature.

Studies on Interaction with Biomolecules (e.g., proteins, nucleic acids)

Direct interaction studies of this compound with biomolecules such as proteins or nucleic acids have not been documented. Consequently, there is no data on its binding sites, interaction forces, or any structural changes it may induce in these macromolecules.

Impact on Cellular Processes in Model Organisms or Cell Lines (mechanistic)

Mechanistic studies on the impact of this compound on cellular processes in any model organism or cell line are not available. Research on its effects on cell viability, proliferation, differentiation, or other cellular functions has not been published.

Potential Non Clinical Applications of 3 Methyl 2 Oxolan 2 Ylmethoxy Butanoic Acid

Application as a Synthetic Intermediate in Complex Molecule Synthesis

Due to its specific chemical structure, 3-Methyl-2-(oxolan-2-ylmethoxy)butanoic acid holds potential as a synthetic intermediate. The molecule contains a valine backbone (3-methylbutanoic acid) and a tetrahydrofurfuryl ether group (oxolan-2-ylmethoxy). This combination of a chiral amino acid derivative and an ether linkage makes it a candidate for constructing more complex molecules.

Chiral building blocks are crucial in the synthesis of pharmaceuticals and other biologically active compounds. For instance, derivatives of butanoic acid are key intermediates in the synthesis of various therapeutic agents. researchgate.netresearchgate.net The stereochemistry of the methyl group and the ether linkage in this compound could be leveraged to introduce specific three-dimensional arrangements in a target molecule. While direct examples of its use are not widely documented, related butanoic acid structures are employed in the synthesis of compounds like the antihypertensive drug Valsartan and tropane (B1204802) alkaloids. researchgate.netmdpi.com

Table 1: Structural Components and Potential Synthetic Roles

Structural Component Chemical Group Potential Role in Synthesis
Valine Analogue Branched-chain amino acid derivative Introduction of chirality; formation of peptide or amide bonds.
Tetrahydrofurfuryl Ether Cyclic ether Modification of solubility and pharmacokinetic properties; stable linkage.

Use as a Chemical Probe for Biological Pathway Elucidation

Currently, there is no specific research available that documents the use of this compound as a chemical probe for elucidating biological pathways. The development of a chemical probe typically requires a compound to have high selectivity and potency for a specific biological target, along with features that allow for its detection or interaction with the target to be monitored. While its structure is related to metabolites like 3-methyl-2-oxobutanoic acid, which is a precursor in metabolic pathways, further investigation would be needed to establish any utility as a probe. medchemexpress.comnih.gov

Role in the Development of Specialty Chemicals and Materials

Information regarding the role of this compound in the development of specialty chemicals and materials is not well-documented in public literature. The properties of specialty chemicals are often derived from their unique molecular structures. The combination of the butanoic acid derivative and the cyclic ether in this compound could theoretically be explored for applications such as:

Polymer modification: The carboxylic acid group could be used to graft the molecule onto polymer backbones, potentially altering their physical or chemical properties.

Solvents or plasticizers: The ether and alkyl components suggest it might have properties suitable for use as a specialty solvent or as a plasticizer in polymer formulations.

However, without specific studies, these applications remain speculative.

Applications in Agrochemical Research (e.g., as a precursor)

While direct application in agrochemical research for this specific compound is not reported, structurally similar molecules have relevance in this field. Certain butanoic acid derivatives are known to be intermediates in the preparation of herbicides. google.com For example, 2-ethyl-2-methylbutanoic acid is a known intermediate for various herbicides. google.com The biological activity of a molecule is highly dependent on its structure, and it is plausible that this compound could be synthesized as a precursor or an analogue in the discovery and development of new agrochemicals. Research in this area would be required to validate this potential application.

Development as a Research Tool for Mechanistic Studies

There is currently no evidence in the scientific literature to suggest that this compound has been developed or utilized as a research tool for mechanistic studies. Such tools are typically designed to investigate specific biological or chemical processes, and their development is a targeted effort based on a known interaction or property.

Mentioned Compounds

Future Research Directions and Unexplored Avenues for 3 Methyl 2 Oxolan 2 Ylmethoxy Butanoic Acid

Exploration of Additional Stereoisomers and Their Unique Properties

The structure of 3-Methyl-2-(oxolan-2-ylmethoxy)butanoic acid possesses multiple chiral centers, which gives rise to a number of possible stereoisomers. The carbon at the 2-position of the butanoic acid chain and the carbon at the 2-position of the oxolane ring are both stereogenic centers. Furthermore, the carbon at the 3-position of the butanoic acid chain can also be chiral, depending on the synthesis route and starting materials. This stereochemical complexity is a fertile ground for future research.

A systematic investigation into the synthesis and characterization of all possible diastereomers and enantiomers is a critical first step. The separation of these stereoisomers, likely through chiral chromatography or stereoselective synthesis, would enable the exploration of their unique physicochemical and biological properties. It is well-established that stereochemistry plays a pivotal role in the biological activity of molecules. Therefore, it is plausible that different stereoisomers of this compound will exhibit varied interactions with biological systems.

Future research should focus on elucidating the absolute and relative configurations of these isomers and evaluating how these configurations influence properties such as crystallinity, solubility, and, most importantly, biological activity. For instance, one stereoisomer might show enhanced affinity for a particular enzyme or receptor, while another could be inactive or even inhibitory.

Table 1: Hypothetical Stereoisomers of this compound and Potential Research Focus

Stereoisomer Configuration (Illustrative)Potential Differentiating PropertyProposed Area of Investigation
(2R, 3R, 2'R)High affinity for a specific enzyme active siteEnzyme inhibition assays
(2S, 3R, 2'R)Unique liquid crystal formationMaterials science applications
(2R, 3S, 2'S)Enhanced cell membrane permeabilityDrug delivery systems
(2S, 3S, 2'S)Specific taste or odor profileFood and fragrance industry

Investigation of Organometallic Chemistry Involving this compound

The presence of both a carboxylic acid group and an ether linkage in this compound makes it a prime candidate for investigation in the field of organometallic chemistry. The carboxylate group is a classic ligand for a wide range of metal ions, forming stable complexes. The ether oxygen atom can also participate in coordination, potentially making the molecule a bidentate or even a bridging ligand.

Future studies could explore the coordination chemistry of this compound with various transition metals and main group elements. The synthesis and characterization of such organometallic complexes could reveal novel structures and catalytic activities. For example, complexes with metals like palladium, ruthenium, or copper could be screened for catalytic applications in organic synthesis, such as in cross-coupling reactions or asymmetric catalysis. The chiral nature of the ligand could be exploited to induce stereoselectivity in these catalytic processes.

Furthermore, the formation of metal-organic frameworks (MOFs) using this compound as an organic linker is another promising avenue. The flexibility of the oxolane ring and the coordinating ability of the carboxylate could lead to the formation of porous materials with interesting gas sorption or separation properties.

Advanced Materials Science Applications Derived from this compound

The unique combination of a flexible ether-linked side chain and a reactive carboxylic acid group suggests that this compound could serve as a versatile building block for new materials. The carboxylic acid can be readily converted into other functional groups, such as esters or amides, which can then be polymerized.

One area of exploration could be the synthesis of biodegradable polyesters. The presence of the oxolane ring, a derivative of tetrahydrofuran (B95107), could impart desirable properties such as increased flexibility and altered degradation kinetics to the resulting polymers. Tetrahydrofuran is known to be a component in some biocompatible polymers. tsrchem.com

Another potential application lies in the development of functional surface coatings. The molecule could be anchored to a surface via its carboxylate group, with the oxolane-containing side chain extending outwards. This could be used to modify the surface properties of materials, for instance, to control wettability or to create biocompatible coatings for medical devices. The chirality of the molecule could also be used to create chiral surfaces for enantioselective separations.

Novel Biotechnological Applications Beyond Precursor Roles

While many organic acids serve as precursors in biosynthetic pathways, the future of this compound in biotechnology could be far more direct. The tetrahydrofuran ring is a structural motif found in a number of biologically active natural products. researchgate.netresearchgate.net This suggests that the compound itself, or its derivatives, might possess inherent biological activity.

Future research should involve screening this compound and its stereoisomers for a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The compound could also be investigated as a potential signaling molecule in biological systems or as an inhibitor of specific enzymes.

Furthermore, the compound could be used as a starting material for the semisynthesis of more complex, biologically active molecules. The functional groups present offer multiple handles for chemical modification, allowing for the creation of a library of derivatives for biological screening. The use of enzymes for the stereoselective modification of this compound is another exciting possibility, leading to the efficient production of chirally pure, bioactive molecules.

Interdisciplinary Research Collaborations for Comprehensive Understanding

To fully unlock the potential of this compound, a highly interdisciplinary approach is necessary. Collaborations between synthetic organic chemists, stereochemists, organometallic chemists, materials scientists, and biotechnologists will be essential.

Table 2: Potential Interdisciplinary Collaborations and Research Goals

Collaborating DisciplinesResearch Goal
Organic Synthesis & StereochemistryDevelop efficient methods for the stereoselective synthesis and separation of all isomers.
Organometallic & Catalysis ChemistrySynthesize and characterize novel metal complexes and investigate their catalytic applications.
Materials Science & Polymer ChemistryCreate and characterize new polymers and functional materials derived from the compound.
Biotechnology & PharmacologyScreen for novel biological activities and explore potential therapeutic or biotechnological applications.
Computational Chemistry & Molecular ModelingPredict the properties of different stereoisomers and their interactions with biological targets or metal centers.

Such collaborations would foster a synergistic environment where the discoveries in one field can fuel advancements in another, leading to a comprehensive understanding of this promising molecule and paving the way for its application in a wide range of scientific and technological fields.

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 3-Methyl-2-(oxolan-2-ylmethoxy)butanoic acid, and how can reaction yields be optimized?

Answer: The synthesis typically involves etherification of the oxolan-2-ylmethoxy group with a butanoic acid backbone. A plausible route includes:

Protection of reactive groups : Use tert-butyloxycarbonyl (Boc) or benzyl groups to protect acidic protons during coupling .

Ether linkage formation : React oxolan-2-ylmethanol with a brominated butanoic acid derivative under basic conditions (e.g., K₂CO₃ in DMF) .

Deprotection and purification : Remove protecting groups using HCl/dioxane (4 M) and purify via recrystallization or silica gel chromatography .
Yield optimization : Monitor reaction progress via TLC, and use catalytic DMAP to enhance coupling efficiency. Typical yields range from 60–75% for similar etherification reactions .

Q. Which spectroscopic techniques are essential for confirming the structural identity and purity of this compound?

Answer:

  • 1H/13C NMR :
    • Oxolan ring protons: δ 3.5–4.5 ppm (multiplet for tetrahydrofuran-derived methoxy group) .
    • Butanoic acid carbonyl: δ 170–175 ppm in 13C NMR .
  • IR spectroscopy : C=O stretch at ~1700 cm⁻¹ and C-O-C ether stretch at 1100–1250 cm⁻¹ .
  • HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to confirm purity (>95%) and molecular ion peak [M+H]+ .

Q. What are the critical safety protocols and storage conditions for handling this compound in laboratory settings?

Answer:

  • Safety protocols :
    • Use PPE (nitrile gloves, goggles, lab coat) to avoid skin/eye contact .
    • Work in a fume hood due to potential irritant vapors during synthesis .
  • Storage :
    • Store in airtight containers under argon at –20°C to prevent hydrolysis of the oxolan ring .
    • Label as "moisture-sensitive" and avoid exposure to acidic/basic environments .

Advanced Research Questions

Q. How can researchers address enantiomeric heterogeneity during the synthesis of this compound, and what chiral resolution methods are applicable?

Answer:

  • Chiral synthesis : Use enantiopure oxolan-2-ylmethanol (e.g., via enzymatic resolution of racemic mixtures) .
  • Resolution methods :
    • Chiral HPLC : Utilize a Chiralpak® IA column (hexane:isopropanol = 90:10) to separate enantiomers .
    • Diastereomeric salt formation : React with (1R,2S)-(-)-ephedrine to crystallize diastereomers .
  • Monitoring : Polarimetry or chiral SFC to confirm enantiomeric excess (>98% ee) .

Q. What mechanistic insights explain the stability of the oxolan-2-ylmethoxy moiety in this compound under varying pH conditions?

Answer:

  • Acidic conditions (pH < 3) : The oxolan ring undergoes acid-catalyzed ring-opening, forming a diol intermediate. Kinetic studies (via LC-MS) show a half-life of ~2 hours at pH 2 .
  • Basic conditions (pH > 10) : Hydrolysis of the ester linkage predominates, releasing 3-methylbutanoic acid. Stability assays in NaOH (0.1 M) indicate <10% degradation after 24 hours .
  • Mitigation strategies : Buffered solutions (pH 6–8) and low-temperature storage minimize degradation .

Q. Which in vitro pharmacological models are suitable for evaluating the bioactivity of this compound, and what endpoints should be prioritized?

Answer:

  • Enzyme inhibition assays :
    • Angiotensin-converting enzyme (ACE) inhibition : Measure IC₅₀ using a fluorogenic substrate (e.g., Mca-RPPGFSAFK-Dnp) .
    • Lipoxygenase (LOX) activity : Monitor UV absorbance at 234 nm for conjugated diene formation .
  • Cellular models :
    • Anti-inflammatory activity : Quantify TNF-α suppression in LPS-stimulated macrophages (IC₅₀ < 50 µM target) .
  • Key endpoints : IC₅₀, Ki values, and cytotoxicity (via MTT assay) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Methyl-2-(oxolan-2-ylmethoxy)butanoic acid
Reactant of Route 2
Reactant of Route 2
3-Methyl-2-(oxolan-2-ylmethoxy)butanoic acid

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